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Compound of Interest

Compound Name: MK-1454

Cat. No.: B1193205 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and functional aspects of

MK-1454, a potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon

Genes (STING) protein.[1][2] By leveraging detailed experimental data and structural insights,

this document serves as a comprehensive resource for understanding the molecular

interactions that govern MK-1454's therapeutic potential in immuno-oncology.

Core Findings: Quantitative Analysis of MK-1454-
STING Interaction
The efficacy of MK-1454 as a STING agonist has been quantified through various biochemical

and cellular assays. The following tables summarize the key quantitative data, providing a clear

comparison of its binding affinity and functional potency.
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Parameter Value Cell Line/System Comments

Binding Affinity (SPR) Strong
Human STING (HAQ

variant)

Maintained a strong

binding affinity. Kinetic

binding profiles were

similar to the

endogenous ligand

2',3'-cGAMP.[2]

Functional Potency

(IFN-β Induction)
Sub-micromolar EC₅₀

THP-1 (human

monocytic)

Demonstrates potent

activation of the

STING pathway in a

human immune cell

line.[2]

Functional Potency

(IFN-β Induction)
Sub-micromolar EC₅₀

Mouse Bone Marrow-

Derived Dendritic

Cells (mBMDCs)

Shows potent activity

in primary murine

immune cells,

supporting its use in

preclinical mouse

models.[2]

Table 1: Quantitative

analysis of MK-1454's

interaction with and

activation of the

STING protein. The

HAQ variant of human

STING contains three

common non-

reference alleles

(G230A, H232R, and

R293Q) and is

frequently used in

STING agonist

development.
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The co-crystal structure of MK-1454 in complex with the C-terminal domain of human STING

(PDB ID: 7MHC) was resolved to 2.32 Å, providing a high-resolution view of the binding

interface.[3] This structural data is critical for understanding the molecular basis of its potent

agonistic activity and for the rational design of next-generation STING modulators.

Parameter Value

PDB ID 7MHC

Method X-RAY DIFFRACTION

Resolution 2.32 Å

R-Value Work 0.192

R-Value Free 0.224

Table 2: Crystallographic data and refinement

statistics for the co-crystal structure of MK-1454

bound to human STING.

STING Signaling Pathway and Experimental
Workflow
To fully appreciate the significance of MK-1454, it is essential to understand the STING

signaling pathway it activates and the experimental workflows used to characterize its activity.

The STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system, responsible

for detecting cytosolic DNA, which can be a sign of infection or cellular damage.[4][5] Upon

activation, STING triggers a signaling cascade that leads to the production of type I interferons

and other pro-inflammatory cytokines, ultimately mounting an anti-pathogen and anti-tumor

immune response.[5]
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Caption: The cGAS-STING signaling pathway activated by MK-1454.

Experimental Workflow for Characterization
The discovery and characterization of MK-1454 involved a multi-step process, beginning with

the synthesis of novel CDN analogs and culminating in structural and functional validation.
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Caption: Experimental workflow for the discovery and validation of MK-1454.

Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the

characterization of MK-1454.

X-ray Crystallography of MK-1454-STING Complex (PDB:
7MHC)
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Protein Expression and Purification: The C-terminal domain (residues 139-341) of human

STING (HAQ variant: G230A, H232R, R293Q) was expressed in E. coli and purified using

affinity and size-exclusion chromatography to ensure high purity and homogeneity for

crystallization trials.

Crystallization: Crystals of the STING-MK-1454 complex were grown using the vapor diffusion

method. The protein-ligand complex was concentrated and mixed with a reservoir solution

containing a precipitant (e.g., polyethylene glycol) and buffer at a specific pH. The mixture was

equilibrated against the reservoir solution, allowing for slow precipitation and crystal formation

over several days.

Data Collection and Processing: Crystals were cryo-protected and flash-cooled in liquid

nitrogen. X-ray diffraction data were collected at a synchrotron source. The diffraction images

were processed using software such as HKL2000 or XDS to integrate the reflection intensities

and determine the unit cell parameters and space group.

Structure Solution and Refinement: The structure was solved by molecular replacement using a

previously determined apo-STING structure as a search model. The initial model was refined

against the experimental data using programs like PHENIX or REFMAC5. Manual model

building and correction were performed in Coot, followed by further rounds of refinement until

the R-work and R-free values converged to an acceptable range, indicating a good fit of the

model to the electron density map.[6]

Surface Plasmon Resonance (SPR) Binding Assay
Immobilization of STING: Purified human STING protein was immobilized on a sensor chip

(e.g., CM5 chip) via amine coupling. The chip surface was activated with a mixture of N-

hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The

STING protein, diluted in an appropriate buffer (e.g., sodium acetate, pH 4.5), was then

injected over the activated surface, leading to the formation of covalent amide bonds.

Remaining active sites were blocked with ethanolamine.

Binding Analysis: A serial dilution of MK-1454 in running buffer (e.g., HBS-EP+) was injected

over the STING-immobilized surface. The association and dissociation of MK-1454 were

monitored in real-time by detecting changes in the refractive index at the sensor surface, which
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are proportional to the change in mass. A reference flow cell without immobilized STING was

used for background subtraction.

Data Analysis: The resulting sensorgrams were fitted to a suitable binding model (e.g., 1:1

Langmuir binding) to determine the association rate constant (ka), dissociation rate constant

(kd), and the equilibrium dissociation constant (Kd).

THP-1 and mBMDC IFN-β Induction Assays
Cell Culture: THP-1 cells, a human monocytic cell line, were cultured in RPMI-1640 medium

supplemented with 10% fetal bovine serum (FBS) and antibiotics. For the generation of mouse

bone marrow-derived dendritic cells (mBMDCs), bone marrow cells were harvested from mice

and cultured for 7-10 days in RPMI-1640 supplemented with 10% FBS, granulocyte-

macrophage colony-stimulating factor (GM-CSF), and interleukin-4 (IL-4).[3][7]

STING Activation: Differentiated THP-1 cells or mBMDCs were seeded in 96-well plates and

treated with a serial dilution of MK-1454. The cells were incubated for a specified period (e.g.,

24 hours) to allow for STING activation and downstream signaling.

Quantification of IFN-β: The concentration of IFN-β in the cell culture supernatant was

quantified using an enzyme-linked immunosorbent assay (ELISA). Briefly, supernatant samples

were added to microplates pre-coated with an anti-IFN-β capture antibody. After incubation and

washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) was

added, followed by a substrate solution. The resulting colorimetric signal, which is proportional

to the amount of IFN-β, was measured using a microplate reader.

Data Analysis: The IFN-β concentrations were plotted against the corresponding MK-1454
concentrations, and the data were fitted to a four-parameter logistic dose-response curve to

determine the EC₅₀ value, which represents the concentration of MK-1454 that elicits a half-

maximal IFN-β response.

Conclusion
The potent, sub-micromolar activity of MK-1454 in activating the STING pathway, coupled with

a detailed structural understanding of its binding mode, underscores its significance as a

promising agent in cancer immunotherapy. The methodologies outlined in this guide provide a

framework for the continued investigation and development of STING agonists, with the
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ultimate goal of translating these powerful immunomodulatory agents into effective clinical

therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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